molecular formula C9H8F4N2O2S B8563172 2-Nitro-4-[(2,2,3,3-tetrafluoropropyl)sulfanyl]aniline CAS No. 54058-62-7

2-Nitro-4-[(2,2,3,3-tetrafluoropropyl)sulfanyl]aniline

Cat. No.: B8563172
CAS No.: 54058-62-7
M. Wt: 284.23 g/mol
InChI Key: GWMKMDMTHYYNEA-UHFFFAOYSA-N
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Description

2-Nitro-4-[(2,2,3,3-tetrafluoropropyl)sulfanyl]aniline is a useful research compound. Its molecular formula is C9H8F4N2O2S and its molecular weight is 284.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

54058-62-7

Molecular Formula

C9H8F4N2O2S

Molecular Weight

284.23 g/mol

IUPAC Name

2-nitro-4-(2,2,3,3-tetrafluoropropylsulfanyl)aniline

InChI

InChI=1S/C9H8F4N2O2S/c10-8(11)9(12,13)4-18-5-1-2-6(14)7(3-5)15(16)17/h1-3,8H,4,14H2

InChI Key

GWMKMDMTHYYNEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SCC(C(F)F)(F)F)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5 G. of 1-amino-2-nitro-4-thiocyanatobenzene in 20 ml. of dimethylformamide is treated under nitrogen with 0.97 g. of sodium borohydride in 10 ml. of dimethylformamide at 20°-30° C. After 1 hour at 20°-25° C, 6 g. of 2,2,3,3-tetrafluoro-1-iodopropane is added and the mixture is heated at 100° C for 4 hours. The mixture is cooled, diluted with water and extracted with chloroform. Evaporation of the dried chloroform solution yields 2-nitro-4-(2,2,3,3-tetrafluoropropylthio)aniline as an oil. Acetylation of the latter compound in acetic anhydride with sulfuric acid catalysis according to the first paragraph of Example XXI yields 1-acetamido-2-nitro-4-(2,2,3,3-tetrafluoropropylthio)benzene which can be isolated by extraction into chloroform. Alternatively, this may be prepared by substituting 1-acetamido-2-nitro-4-thiocyanatobenzene in the above alkylation reaction.
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Synthesis routes and methods II

Procedure details

5 G. of 1-amino-2-nitro-4-thiocyanatobenzene in 20 ml. of dimethylformamide is heated under nitrogen with 0.97 g. of sodium borohydride in 20 ml. of dimethylformamide at not greater than 30° C. The mixture is stirred at 15° to 20° C for 1 hour, then treated with 6 g. of 1-iodo-2,2,3,3-tetrafluoropropane. The mixture is heated to 100° C for 4 hours, then cooled and diluted with water. The mixture is extracted with chloroform and the chloroform is evaporated to yield a red oil. Chromatography on silica gel gives 2-nitro-4-(2,2,3,3-tetrafluoropropylthio) aniline.
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